Simonsinol

概要

説明

科学的研究の応用

Anti-Inflammatory Applications

Simonsinol has demonstrated significant anti-inflammatory properties in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells . This suggests potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Immunomodulatory Effects

The ability of Simonsinol to modulate the immune response is closely linked to its anti-inflammatory action. By downregulating the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, Simonsinol could serve as a basis for developing immunomodulatory drugs, potentially benefiting conditions like autoimmune disorders .

Potential in Cancer Therapy

Inflammation is known to contribute to cancer progression. Simonsinol’s impact on key inflammatory pathways could make it a candidate for cancer therapy research, particularly in cancers where inflammation plays a critical role in the tumor microenvironment .

Neuroprotective Potential

Given the involvement of inflammation in neurodegenerative diseases, Simonsinol’s anti-inflammatory action might offer neuroprotective benefits. It could be valuable in exploring treatments for conditions such as Alzheimer’s disease, where inflammation is a contributing factor .

Cardiovascular Disease Management

Simonsinol’s effects on inflammatory mediators also suggest a role in managing cardiovascular diseases (CVD). Chronic inflammation is a recognized factor in the development of CVD, and managing it can be crucial in treatment and prevention strategies .

Pharmacological Drug Development

The pharmacological profile of Simonsinol, particularly its action on the NF-κB signaling pathway, presents opportunities for the development of pharmacological drugs . Its natural origin and specific mechanism of action offer a starting point for the development of novel anti-inflammatory agents .

作用機序

Target of Action

Simonsinol, a natural sesqui-neolignan, primarily targets the nuclear transcription factor kappa-B (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is associated with inflammatory responses.

Mode of Action

Simonsinol interacts with its target, the NF-κB signaling pathway, by inhibiting the phosphorylation of the alpha inhibitor of NF-κB (IκBα) . This interaction results in the inactivation of the NF-κB signaling pathway, thereby reducing the transcription of inducible nitric oxide synthase (iNOS), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) .

Biochemical Pathways

The primary biochemical pathway affected by Simonsinol is the NF-κB signaling pathway. The inactivation of this pathway leads to downstream effects such as the reduction of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells .

Pharmacokinetics

Its impact on bioavailability is inferred from its observed biological effects in cell models .

Result of Action

The action of Simonsinol results in significant molecular and cellular effects. It antagonizes the effect of LPS on morphological changes of RAW264.7 cells and decreases the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells . These results demonstrate that Simonsinol could inhibit the inflammation response in LPS-stimulated RAW264.7 cells .

Safety and Hazards

将来の方向性

特性

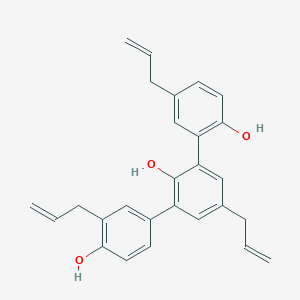

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAERQKZGOCHVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simonsinol | |

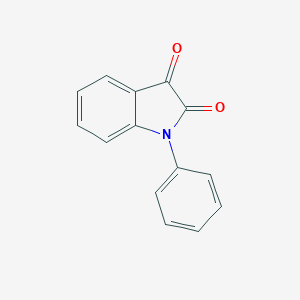

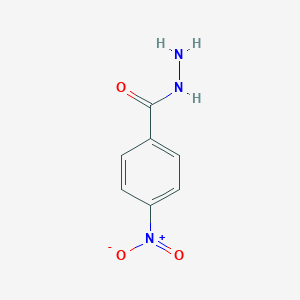

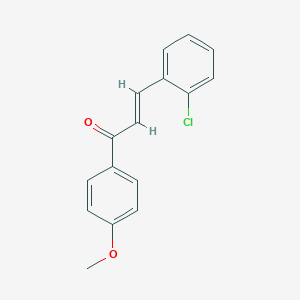

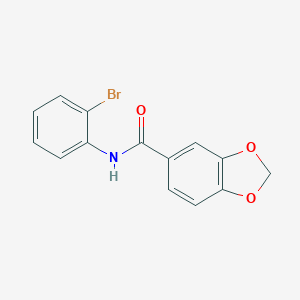

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Simonsinol in reducing inflammation?

A: Simonsinol exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, Simonsinol inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []

Q2: What is the structural classification of Simonsinol and where was it first discovered?

A: Simonsinol is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []

Q3: How does Simonsinol affect the production of inflammatory mediators in LPS-stimulated macrophages?

A: In LPS-stimulated RAW264.7 macrophages, Simonsinol demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating Simonsinol's ability to suppress the expression of genes encoding these inflammatory mediators. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)